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molecular formula C10H11NO5 B8514581 1-(2-Methoxy-4-nitrophenoxy)-2-propanone

1-(2-Methoxy-4-nitrophenoxy)-2-propanone

Cat. No. B8514581
M. Wt: 225.20 g/mol
InChI Key: TUWWMLROWXCNDZ-UHFFFAOYSA-N
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Patent
US08618115B2

Procedure details

A mixture of the potassium salt of 4-nitroguaiacol (2.00 g, 9.65 mmol) and chloroacetone (1.15 mL, 14.5 mmol) in 20 mL of DMF was heated at 80° C. for 3 h. The suspension was cooled to rt and diluted with water. A precipitate formed which was filtered, washed with water and dried under vacuum to afford the title compound (1.63 g) as an off-white solid. 1H NMR (CDCl3) δ 2.29 (s, 3H), 3.96 (s, 3H), 4.71 (s, 2H), 6.74 (d, J=8.80 Hz, 1H), 7.76 (d, J=2.20 Hz, 1H), 7.84 (dd, J=8.79 Hz, 2.20 Hz, 1H); 13C NMR (CDCl3) δ 26.37, 56.33, 73.62, 107.11, 111.88, 117.36, 142.33, 149.23, 152.49, 203.40; HPLC (Method #1): 1.98 min, (100%); LCMS (ES): m/z 226 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].[N+:2]([C:5]1[CH:6]=[C:7]([OH:13])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)([O-:4])=[O:3].Cl[CH2:15][C:16](=[O:18])C.[CH3:19]N(C=O)C>O>[CH3:19][O:13][C:7]1[CH:6]=[C:5]([N+:2]([O-:4])=[O:3])[CH:10]=[CH:9][C:8]=1[O:11][CH2:12][C:16](=[O:18])[CH3:15] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)OC)O
Name
Quantity
1.15 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to rt
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCC(C)=O)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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